4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Vue d'ensemble

Description

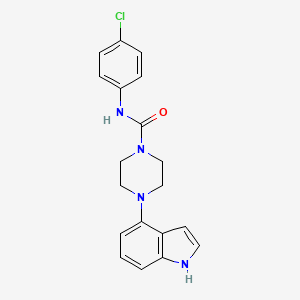

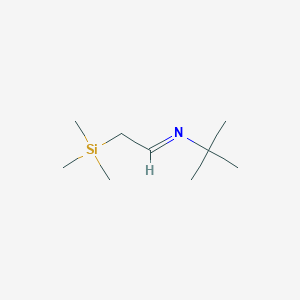

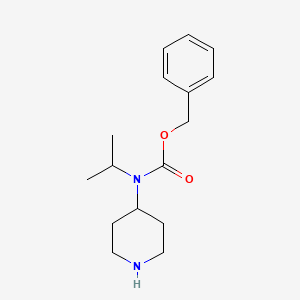

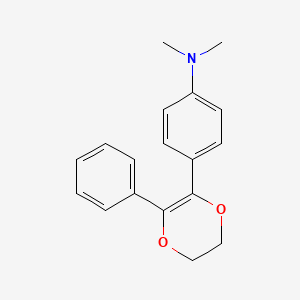

“4-(2-Amino-1,3-thiazol-4-yl)butanoic acid” is a chemical compound with the CAS Number 732968-98-8 . It has a molecular weight of 186.23 and a molecular formula of C7H10N2O2S . The compound is part of the class of organic compounds known as 2,4-disubstituted thiazoles .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and exhibits aromatic properties due to the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Physical and Chemical Properties Analysis

The compound has a predicted density of 1.380±0.06 g/cm3 and a predicted boiling point of 401.9±20.0 °C . The melting point is reported to be between 125-127 °C .

Applications De Recherche Scientifique

Urease Inhibition

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid derivatives have been investigated for their potential as urease inhibitors. A study found that indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from 4-(1H-indol-3-yl)butanoic acid, showed potent in vitro inhibition of the urease enzyme. These compounds were identified as valuable for therapeutic drug designing programs due to their minimal cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial and Antivirus Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their fungicidal and antivirus activities. These compounds, including 4b and 4i, exhibited significant activity against several fungi and showed promising results against Tobacco mosaic virus (TMV) (Fengyun et al., 2015).

Antimicrobial Activity of Derivatives

Derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated discrete antimicrobial activity and potential for agricultural use, such as promoting rapeseed growth and increasing seed yield and oil content (Mickevičius et al., 2013).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, were synthesized through cross-Claisen condensations. These compounds are significant in mimicking secondary structures of proteins like helices and β-sheets. This synthesis provides a flexible method for introducing various lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to diverse downstream effects .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

The thiazole ring in 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound’s thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may influence its interactions with biomolecules and its effects at the molecular level.

Propriétés

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSNLIDODGFYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)